4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
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Overview
Description
4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is a compound of significant interest in the field of organic chemistry. This compound features a unique bicyclic structure with a trifluoromethyl group, which imparts distinct chemical properties. The presence of the azabicyclo[2.1.1]hexane core makes it a valuable scaffold in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid typically involves a multi-step process. One common method includes the [2+2] cycloaddition of 1,5-dienes using photochemistry. This approach allows for the formation of the bicyclic core with high efficiency . The reaction conditions often require the use of a photocatalyst and specific irradiation sources, such as a mercury lamp .
Industrial Production Methods
Industrial production of this compound may involve scaling up the photochemical synthesis process. due to the technical challenges associated with photochemical reactions, alternative methods such as catalytic cycloaddition or other innovative synthetic strategies may be employed to achieve higher yields and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The trifluoromethyl group and other substituents can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the specific substituents involved, but common reagents include halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a scaffold for drug design, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid: Similar bicyclic structure but with an oxygen atom instead of nitrogen.
1,2-Disubstituted bicyclo[2.1.1]hexanes: These compounds share the bicyclic core but differ in the substituents attached to the ring.
Uniqueness
4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is unique due to the presence of the trifluoromethyl group and the azabicyclo[2.1.1]hexane core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
1221725-45-6 |
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Molecular Formula |
C7H8F3NO2 |
Molecular Weight |
195.14 g/mol |
IUPAC Name |
4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid |
InChI |
InChI=1S/C7H8F3NO2/c8-7(9,10)5-1-6(2-5,4(12)13)11-3-5/h11H,1-3H2,(H,12,13) |
InChI Key |
XRVRWZGQQKRCEH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(NC2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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